2-bromo-6-chloro-4-methylbenzonitrile
Description
2-Bromo-6-chloro-4-methylbenzonitrile (CAS 135340-79-3) is a benzonitrile derivative with a molecular formula of C₈H₅BrClN and a molecular weight of 230.489 g/mol . The compound features a nitrile group (-C≡N) attached to a benzene ring substituted with bromine (Br) at the 2-position, chlorine (Cl) at the 6-position, and a methyl (-CH₃) group at the 4-position. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its hazard profile includes skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating careful handling .
Properties
CAS No. |
135340-79-3 |
|---|---|
Molecular Formula |
C8H5BrClN |
Molecular Weight |
230.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-6-chloro-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-methylbenzonitrile. The reaction typically uses bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or ethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
2-bromo-6-chloro-4-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-6-chloro-4-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, oxidation, and reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Bromo-6-Chloro-4-Methylbenzonitrile with Analogues
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 135340-79-3 | C₈H₅BrClN | 2-Br, 6-Cl, 4-CH₃ | Nitrile (-C≡N) | 230.489 |
| 5-Bromo-2-fluoro-4-methylbenzonitrile | 1269493-45-9 | C₈H₅BrFN | 5-Br, 2-F, 4-CH₃ | Nitrile (-C≡N) | 229.04 |
| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | C₈H₅BrFN | 4-Br, 2-F, 6-CH₃ | Nitrile (-C≡N) | 229.04 |
| 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 | C₇H₂BrF₂N | 4-Br, 2-F, 5-F | Nitrile (-C≡N) | 232.00 |
| 2-Bromo-6-chloro-4-methylbenzamide | 135340-80-6 | C₈H₇BrClNO | 2-Br, 6-Cl, 4-CH₃ | Amide (-CONH₂) | 248.504 |
Key Observations :
- Halogen Substitution : Fluorine (F) in analogues (e.g., 1269493-45-9, 1427438-75-2) replaces chlorine (Cl) in the target compound, altering electronegativity and reactivity. Fluorine’s stronger electron-withdrawing effect may enhance stability in metabolic pathways .
- Positional Isomerism: The methyl group position (4 vs.
- Functional Group Variation : The benzamide derivative (135340-80-6) replaces the nitrile group with an amide (-CONH₂), enabling hydrogen bonding and altering solubility .
Physicochemical Properties
Table 2: Property Comparison
| Compound | Boiling Point | Melting Point | Solubility (Polarity) | LogP |
|---|---|---|---|---|
| This compound | N/A | N/A | Low (non-polar) | 3.28 |
| 5-Bromo-2-fluoro-4-methylbenzonitrile | N/A | N/A | Moderate | ~2.8* |
| 2-Bromo-6-chloro-4-methylbenzamide | N/A | N/A | Moderate (polar) | 3.28 |
*Predicted based on fluorine’s polarity.
Key Observations :
- LogP Values : The target compound’s LogP of 3.28 indicates moderate lipophilicity, comparable to its benzamide analogue. Fluorinated derivatives may exhibit lower LogP due to increased polarity .
- Solubility : The nitrile group’s strong electron-withdrawing nature reduces polarity compared to amide-containing analogues, which can form hydrogen bonds .
Q & A
Basic Questions
Q. How can researchers optimize synthetic routes for 2-bromo-6-chloro-4-methylbenzonitrile to achieve high yield and purity?
- Methodological Answer : The synthesis of halogenated benzonitriles typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, halogen exchange reactions using CuCN or Pd-catalyzed coupling with boronic acids (e.g., Suzuki-Miyaura) can introduce substituents. Key parameters include:
- Temperature control (e.g., 80–120°C for CuCN-mediated reactions).
- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling with arylboronic acids).
- Solvent optimization (e.g., DMF for polar aprotic conditions).
- Stoichiometric ratios to minimize by-products.
Refer to analogous syntheses of 4-bromo-2-chlorobenzonitrile for reaction condition optimization .
Q. What characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Tools like SHELX and ORTEP-3 can resolve crystal structures, confirming bond lengths/angles and substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic proton environments and nitrile/chloro/bromo substituents.
- FT-IR : Confirm C≡N stretching (~2220 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (Br/Cl).
- Elemental analysis : Verify purity and stoichiometry .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Use gradient-corrected functionals (e.g., B3LYP) to model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces.
- Incorporate solvent effects via polarizable continuum models (PCM).
- Validate computational results against experimental NMR chemical shifts and X-ray-derived geometries.
- Advanced studies may analyze substituent effects on aromatic π-system polarization .
Q. What strategies address contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Error source identification : Compare computational approximations (e.g., basis set limitations) with experimental uncertainties (e.g., crystallographic thermal parameters).
- Hybrid methods : Combine DFT with post-Hartree-Fock corrections (e.g., MP2) for improved correlation-energy accuracy.
- Sensitivity analysis : Vary reaction conditions (e.g., temperature, solvent) to test computational predictions of reaction pathways.
- Cross-reference with structurally similar compounds (e.g., 2-bromo-6-fluorobenzonitrile) to isolate substituent-specific effects .
Q. How can cross-coupling reactions expand the functionalization of this compound?
- Methodological Answer :
- Suzuki-Miyaura coupling : React with arylboronic acids (e.g., 4-cyanophenylboronic acid) using Pd catalysts to introduce aryl groups at the bromine site.
- Buchwald-Hartwig amination : Introduce amines via Pd/Xantphos systems.
- Ullmann coupling : Attach heteroaryl groups using CuI/ligand systems.
- Monitor regioselectivity using steric/electronic maps from DFT to predict coupling sites.
- Reference protocols for 2-bromo-6-chlorophenylboronic acid derivatives for catalyst loading optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
